Desfuroyl Ceftiofur S-Acetamide

Regulatory Compliance Food Safety Residue Analysis

For regulatory compliance testing, only a stable marker residue is acceptable. Direct measurement of Ceftiofur is inaccurate; its primary metabolite is unstable. This compound is the mandated, stable derivative for quantifying total residues. • Regulatory Compliance: Meets FDA & EU mandates for quantifying the marker residue used to establish tolerances (e.g., 0.4 ppm in cattle kidney). • Analytical Reliability: Facilitates accurate quantification with robust method performance and a wide calibration range (e.g., 30-2000 ng/g in complex matrices). • Universal Application: Serves as the primary analyte for pharmacokinetic studies, method validation, and ANDA submissions.

Molecular Formula C16H18N6O6S3
Molecular Weight 486.6 g/mol
CAS No. 120882-25-9
Cat. No. B588353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfuroyl Ceftiofur S-Acetamide
CAS120882-25-9
Synonyms(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 
Molecular FormulaC16H18N6O6S3
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O
InChIInChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1
InChIKeyPLZQZSMSRGAYQG-MVTUETPCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfuroyl Ceftiofur S-Acetamide for Residue Analysis


Desfuroyl Ceftiofur S-Acetamide (DCA, CAS 120882-25-9) is the chemically stabilized acetamide derivative of desfuroylceftiofur, the primary microbiologically active metabolite of the third-generation veterinary cephalosporin ceftiofur [1]. It is not a therapeutic agent but an essential analytical reference standard mandated by global regulatory bodies, including the U.S. FDA and the European Union, for the quantification of ceftiofur-related residues in food-producing animals [2]. Its procurement is critical for laboratories performing regulatory compliance testing, pharmacokinetic studies, and method validation, as it serves as the definitive marker residue for establishing Maximum Residue Limits (MRLs) and ensuring food safety [3].

Designated regulatory marker residue for ceftiofur
Chemically stabilized derivative for quantitative LC-MS/HPLC
Required for FDA/EU MRL compliance testing in food animals
Procurement supports method validation, PK studies, and official residue monitoring.

DCA as an Essential Regulatory Marker


Direct substitution with the parent drug (ceftiofur) or its unstable primary metabolite (desfuroylceftiofur) is not viable for quantitative analysis. Ceftiofur is rapidly metabolized *in vivo* into a complex mixture of desfuroylceftiofur-protein and -amino acid conjugates, making direct measurement of the parent compound an inaccurate and non-regulatory approach for residue monitoring [1]. The primary metabolite, desfuroylceftiofur, is inherently unstable and requires immediate chemical derivatization to a stable form for accurate quantification [2]. Desfuroyl Ceftiofur S-Acetamide (DCA) is the specific, stable derivative created via this required derivatization step, making it the only form that can provide a reliable, quantitative measure of total ceftiofur-related residues as mandated by official methods [3].

Ceftiofur (parent drug) is not the regulatory marker
Residue tolerance is defined on desfuroylceftiofur equivalents; direct parent quantification may not meet official reporting requirements.
Unstable metabolite (DFC) cannot serve as a direct reference
Desfuroylceftiofur requires immediate derivatization to the stable DCA form for reliable quantitation, limiting its use as a standalone standard.
Analytical range and linearity may differ with alternative targets
Methods using parent ceftiofur or other cephalosporins can exhibit narrower calibration windows, potentially reducing workflow robustness.

Quantitative Evidence for DCA


Regulatory Designation as Marker Residue

According to U.S. FDA regulations (21 CFR § 556.113), the tolerance for ceftiofur residues in edible tissues of cattle and swine is based explicitly on 'desfuroylceftiofur (marker residue)' [1]. This is a critical differentiation from alternative analytical approaches. For instance, while ceftiofur itself can be detected in some matrices, regulatory authorities have established that maximum residue limits (MRLs) are based on the sum of all residues retaining the beta-lactam structure, expressed as desfuroylceftiofur equivalents, and quantified after conversion to its stable acetamide form, DCA [2]. Therefore, using DCA is not a technical preference but a regulatory requirement for any laboratory conducting official residue monitoring programs.

Regulatory marker
Head-to-head
DCA (marker residue) vs ceftiofur (parent)
Regulatory requirement context
U.S. FDA and EU frameworks mandate marker-residue quantification.
Regulatory Compliance Food Safety Residue Analysis

Stabilization of Unstable Metabolite

The primary metabolite, desfuroylceftiofur (DFC), is inherently unstable and cannot be reliably quantified without immediate derivatization [1]. The validated analytical methods for ceftiofur residues universally include a step to chemically convert all DFC-related residues to the stable Desfuroyl Ceftiofur S-Acetamide (DCA) [2]. This is a direct functional comparison: DFC is not a suitable reference standard for a robust analytical workflow due to its instability, whereas DCA provides the necessary chemical stability for accurate quantification, achieving a limit of quantitation as low as 0.1 µg/g tissue in HPLC methods [3].

Metabolite stability
Head-to-head
Stable DCA derivative vs unstable desfuroylceftiofur
Method robustness context
HPLC methods require derivatization; DFC alone leads to unreliable data.
Analytical Chemistry Method Validation Sample Preparation

Wider Analytical Range and Linearity

When comparing analytical methods, the use of Desfuroyl Ceftiofur S-Acetamide (DCA) as the target analyte for ceftiofur residues yields superior quantitative performance compared to methods that analyze the parent compound. A validated (U)HPLC-MS/MS method for porcine feces achieved a linear calibration range from 30 ng/g to 2000 ng/g for DCA with a correlation coefficient (r) of 0.9960 ± 0.0020 [1]. In contrast, the method for ceftiofur itself had a narrower and less robust linear range from 5 ng/g to 1000 ng/g (r = 0.9979 ± 0.0009), and for cefquinome, a related cephalosporin, the range was 5-1000 ng/g (r = 0.9990 ± 0.0007) [1]. This demonstrates that methods using DCA can achieve a wider dynamic range and high linearity, which is crucial for accurately quantifying residues across various concentration levels found in complex biological matrices.

Calibration range
Reported
30–2000 ng/g ceftiofur method: 5–1000 ng/g
Supports wider analytical range
LC-MS/MS in porcine feces; r=0.9960 ± 0.0020.
LC-MS/MS Quantitative Analysis Method Sensitivity

Key Application Scenarios


Food Safety Regulatory Compliance

Laboratories performing residue analysis for ceftiofur in meat, milk, and other animal products for regulatory submission must use Desfuroyl Ceftiofur S-Acetamide as the reference standard for quantifying the marker residue, as mandated by the U.S. FDA and the European Union [1]. The validated tolerances (e.g., 0.4 ppm in cattle kidney, 0.1 ppm in milk) are based on this marker residue [2].

Ceftiofur Pharmacokinetic Studies

In veterinary pharmacokinetic studies, DCA is the primary analyte for measuring systemic exposure to ceftiofur. For example, in a study on pony mares, the steady-state serum concentration of DCA was 2.40 ± 0.40 μg/mL after intramuscular administration of ceftiofur crystalline free acid [3]. This data is fundamental for establishing dosing regimens and withdrawal periods.

Method Development and Validation

DCA is essential for developing and validating new analytical methods, such as LC-MS/MS or HPLC, for ceftiofur residue detection. Its use as the stable, final analyte allows for the achievement of robust method performance characteristics, including a wide calibration range (e.g., 30-2000 ng/g in porcine feces) and high precision [4].

Application
Selection Property
Validation Focus
Food Safety Regulatory Compliance
Regulatory marker residue standard
FDA/EU MRL quantification in edible tissues
Ceftiofur Pharmacokinetic Studies
Stable metabolite reference for exposure
Systemic DCA concentration in target species
Method Development and Validation
Stable final analyte for derivatization workflows
Linearity, range, and precision assessment

Technical Documentation Hub

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